![molecular formula C16H12F3N3O3 B5558040 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5558040.png)
1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Description
Synthesis Analysis
The synthesis of related pyrazolyl 1,4-dihydropyridines, which shares a similar synthetic pathway with our compound of interest, utilizes 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid medium. This method is eco-friendly and efficient at room temperature, offering a better alternative to conventional methods (Sridhar & Perumal, 2005).
Molecular Structure Analysis
The analysis of molecular structure, especially involving pyrazolo and pyridine derivatives, is crucial for understanding the compound's chemical behavior and potential applications. Various studies focus on exploring these structures through synthesis and computational studies, revealing their stability, reactivity, and physical properties (Halim & Ibrahim, 2022).
Scientific Research Applications
Acid-Catalyzed Reactions
- The study by Miki et al. (1988) on acid-catalyzed reactions of 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines highlights the formation of pyrazolo[1,5-a]pyridines and related compounds under various conditions. This research could provide insights into the behavior of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in acid-catalyzed settings (Miki et al., 1988).
Ring-Chain Tautomerism
- Pakalnis et al. (2014) describe the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing N-acyl-5-hydroxy-2-pyrazolines, showing how these compounds can exhibit different forms based on the environment, which might be relevant for understanding the structural dynamics of the compound (Pakalnis et al., 2014).
Heterocyclic Analogues Synthesis
- Eller et al. (2006) discuss an efficient approach to synthesizing heterocyclic analogues of xanthone, which involves reactions related to pyrazolines. This might offer a pathway to understanding the synthesis applications of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the creation of complex heterocyclic structures (Eller et al., 2006).
Novel Scaffold Synthesis for Drug Discovery
- Abrous et al. (2001) detail the synthesis of novel scaffolds that incorporate substituted pyranose rings with various heterocyclic structures. Although the specific compound is not mentioned, this research into scaffold development could be relevant for exploring the use of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in novel drug discovery contexts (Abrous et al., 2001).
properties
IUPAC Name |
(2-hydroxyphenyl)-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)15(25)9-12(10-5-7-20-8-6-10)21-22(15)14(24)11-3-1-2-4-13(11)23/h1-8,23,25H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIBGPRELDGMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol |
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